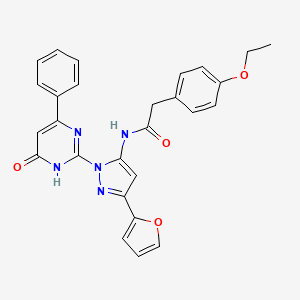
Methyl 16-ethenyl-11,16-dihydroxy-9-oxoprosta-5,13-dien-1-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has been studied primarily for its antihypertensive properties, demonstrating a potent and prolonged blood pressure-lowering effect in various models of hypertension . Viprostol has been shown to lower arterial blood pressure significantly in humans following transdermal and intravenous administration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of viprostol involves multiple steps. One of the key steps includes the reaction of 4-hydroxy-1-octyne with chlorotrimethylsilane and imidazole in dimethylformamide (DMF) to produce 4-trimethylsilyloxy-1-octyne. This intermediate is then converted into 1-iodo-4-trimethylsilyloxy-trans-1-octene through a series of reactions involving bis(3-methyl-2-butyl)borane, trimethylamine oxide, sodium hydroxide, and iodine .
Industrial Production Methods
Industrial production methods for viprostol are not extensively documented in the public domain. the synthesis typically involves the use of standard organic synthesis techniques and reagents, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Viprostol undergoes various chemical reactions, including:
Oxidation: Viprostol can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in viprostol.
Substitution: Substitution reactions can introduce new functional groups into the viprostol molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving viprostol include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Viprostol has several scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin analogues and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Mécanisme D'action
Viprostol exerts its effects primarily through peripheral vasodilatation, which leads to a reduction in blood pressure . It acts on prostaglandin receptors, causing relaxation of arteriolar smooth muscle. This mechanism is similar to other prostaglandin analogues, which also target prostaglandin receptors to exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Latanoprost: Another prostaglandin analogue used primarily for reducing intraocular pressure in glaucoma patients.
Bimatoprost: Similar to latanoprost, used for treating glaucoma and also for enhancing eyelash growth.
Misoprostol: A prostaglandin E1 analogue used to prevent NSAID-induced gastric ulcers and to induce labor.
Uniqueness of Viprostol
Viprostol is unique due to its potent and prolonged antihypertensive effects, which are achieved through transdermal and intravenous administration . Its ability to be absorbed through the skin makes it a valuable candidate for transdermal drug delivery systems .
Propriétés
Formule moléculaire |
C23H36O5 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
methyl 7-[2-(4-ethenyl-4-hydroxyoct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3 |
Clé InChI |
TWCQWABAGCMHLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106003.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106015.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B14106056.png)

![Benzoic acid,2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]-](/img/structure/B14106065.png)

![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106069.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B14106081.png)

![3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106089.png)
![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106093.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106101.png)
